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Introduction

Patient-derived organoids (PDOs) are three-dimensional, in vitro culture systems that

recapitulate the cellular organization, genetic landscape, and to some extent, the

microenvironment of the original patient tumor.[1][2][3][4][5] This makes them a powerful

preclinical tool for translational research and personalized medicine, particularly in the context

of evaluating novel therapeutic agents.[6] Merestinib (LY2801653) is an orally bioavailable,

small-molecule kinase inhibitor with potent activity against the c-MET receptor tyrosine kinase.

[7][8] Aberrant c-MET signaling is a known driver in various cancers, promoting tumor growth,

survival, invasion, and metastasis.[1][7] Merestinib is a type-II ATP competitive inhibitor of c-

MET and also targets other oncogenic kinases including AXL, ROS1, MERTK, and NTRK.[9]

[10] This application note provides detailed protocols for utilizing patient-derived organoid

cultures to assess the efficacy of Merestinib, from organoid establishment to functional and

molecular readouts.
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Kinase Target IC50 (nM)

c-MET (Ki) 2

DDR1 0.1

AXL 2

FLT3 7

MKNK1/2 7

DDR2 7

MERTK 10

MST1R 11

ROS1 23

TYRO3 28

PDGFRA 41

TEK 63

Data compiled from multiple sources.[10][11]
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Cell
Line/Model

Cancer Type Model Type IC50 (nM) Notes

MKN45
Gastric

Adenocarcinoma
2D Cell Culture

~87%

proliferation

reduction at 100

nM

High phospho-c-

Met expression

SNU-1
Gastric

Adenocarcinoma
2D Cell Culture

~50%

proliferation

reduction at 100

nM

Low phospho-c-

Met expression

H460
Non-Small Cell

Lung
2D Cell Culture 35.2 ± 6.9

Inhibition of MET

auto-

phosphorylation

S114 - 2D Cell Culture 59.2

Inhibition of MET

auto-

phosphorylation

KM-12
Colorectal

Carcinoma
2D Cell Culture 13-105

Anchorage-

dependent

proliferation

KM-12
Colorectal

Carcinoma
3D Spheroids 45-206

Anchorage-

independent

proliferation

EL1989
Colorectal

Carcinoma
PDX

Tumor

regression at 24

mg/kg daily

Harbors TPM3-

NTRK1 gene

rearrangement

This table summarizes data from various preclinical models to provide an expected range of

activity.[9][10][11][12][13] Actual IC50 values in PDOs should be determined empirically.
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Biomarker
Expected Change in PDOs
with Active c-MET
Signaling

Method of Detection

p-MET (Y1234/1235) Decrease Western Blot, IF

p-AKT (S473) Decrease Western Blot, IF

p-ERK1/2 (T202/Y204) Decrease Western Blot, IF

Ki67 Decrease IF

Cleaved Caspase-3 Increase Western Blot, IF

IF: Immunofluorescence. Based on demonstrated effects in other preclinical models.[12][13]
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Caption: c-MET signaling pathway and Merestinib's point of inhibition.
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Caption: Experimental workflow for Merestinib treatment of PDOs.

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b612287?utm_src=pdf-body-img
https://www.benchchem.com/product/b612287?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Establishment and Culture of Patient-
Derived Organoids
This protocol is a general guideline and may require optimization based on the tissue of origin.

1. Tissue Acquisition and Processing: a. Collect fresh tumor tissue from surgical resection or

biopsy in a sterile collection tube containing basal medium (e.g., DMEM/F-12) on ice.[5] b.

Process the tissue within 24 hours.[5] c. Wash the tissue multiple times with cold PBS

containing antibiotics. d. Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels

in a petri dish on ice. e. Transfer fragments to a tube containing a digestion cocktail (e.g.,

Collagenase/Hyaluronidase) and incubate at 37°C with agitation for 30-60 minutes.[5] f.

Neutralize the enzyme with media containing FBS and filter the cell suspension through a 100

µm cell strainer. g. Centrifuge the cell suspension, discard the supernatant, and wash the pellet

with basal medium.

2. Organoid Seeding and Culture: a. Resuspend the cell pellet in a cold liquid extracellular

matrix (e.g., Matrigel or BME). b. Plate 40-50 µL domes of the cell-matrix mixture into pre-

warmed multi-well plates. c. Polymerize the domes by incubating at 37°C for 20-30 minutes. d.

Gently add pre-warmed, tissue-specific organoid growth medium. Media formulations vary but

typically contain a basal medium supplemented with growth factors such as EGF, Noggin, R-

spondin, FGFs, and inhibitors like A83-01 and Y-27632. e. Culture organoids at 37°C in a 5%

CO₂ incubator, changing the medium every 2-3 days. f. Passage organoids every 7-14 days by

mechanically or enzymatically disrupting them and re-embedding in a fresh matrix.

Protocol 2: Merestinib Treatment of PDOs
1. Organoid Plating for Drug Screening: a. Harvest mature organoids and break them into

smaller, uniform fragments. b. Count the fragments and seed a defined number into a 96-well

or 384-well plate suitable for the chosen viability assay.

2. Merestinib Preparation and Administration: a. Prepare a stock solution of Merestinib in

DMSO (e.g., 10 mM). b. Create a serial dilution of Merestinib in organoid growth medium to

achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control

(DMSO) at the same final concentration as the highest drug dose. c. Remove the existing

medium from the organoid-containing wells and replace it with the medium containing the
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different concentrations of Merestinib. d. Incubate the plate for a predetermined duration (e.g.,

72 to 120 hours) at 37°C.

Protocol 3: Assessing Drug Efficacy
A. Cell Viability Assay (ATP-Based, e.g., CellTiter-Glo® 3D): a. After the treatment period,

equilibrate the plate to room temperature for 30 minutes. b. Add CellTiter-Glo® 3D reagent to

each well, typically in a 1:1 ratio with the culture medium volume. c. Mix well by orbital shaking

for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25-30

minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader. f.

Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50

value.

B. Immunofluorescence (IF) Staining of Whole-Mount Organoids: a. Gently remove the medium

and wash organoids with PBS. b. Fix the organoids within the matrix using 4%

paraformaldehyde (PFA) for 30-60 minutes at room temperature. c. Wash 3x with PBS. d.

Permeabilize with 0.5% Triton X-100 in PBS for 20-30 minutes.[14] e. Block with a blocking

buffer (e.g., PBS with 5% goat serum and 0.1% Tween-20) for 1-2 hours. f. Incubate with

primary antibodies (e.g., anti-p-MET, anti-Ki67, anti-cleaved Caspase-3) diluted in blocking

buffer overnight at 4°C. g. Wash 3x with PBS-T (PBS with 0.1% Tween-20). h. Incubate with

corresponding fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g.,

DAPI) for 1-2 hours at room temperature, protected from light.[15] i. Wash 3x with PBS-T. j.

Mount and image using a confocal microscope.

C. Western Blotting: a. Harvest organoids from the matrix using a cell recovery solution or by

mechanical disruption in cold PBS. b. Lyse the organoid pellet in RIPA buffer supplemented

with protease and phosphatase inhibitors.[16][17][18][19][20] c. Determine protein

concentration using a BCA assay. d. Separate protein lysates by SDS-PAGE and transfer to a

PVDF membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST. f. Incubate

with primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-

ERK) overnight at 4°C. g. Wash and incubate with HRP-conjugated secondary antibodies. h.

Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

D. Quantitative Real-Time PCR (qRT-PCR): a. Harvest organoids and extract total RNA using a

suitable kit (e.g., TRIzol or column-based methods).[20] b. Synthesize cDNA using a reverse
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transcription kit. c. Perform qRT-PCR using target-specific primers (e.g., for c-MET, or

downstream targets) and a SYBR Green or TaqMan-based master mix. d. Normalize

expression levels to a housekeeping gene (e.g., GAPDH, B2M). e. Analyze relative gene

expression changes using the ΔΔCt method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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